molecular formula C8H18ClNO B1429943 3-(2-Methylpropoxy)pyrrolidine hydrochloride CAS No. 1394042-72-8

3-(2-Methylpropoxy)pyrrolidine hydrochloride

Cat. No. B1429943
M. Wt: 179.69 g/mol
InChI Key: MFVXGCMGRGHRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1394042-72-8 . It has a molecular weight of 179.69 . The IUPAC name for this compound is 3-isobutoxypyrrolidine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for 3-(2-Methylpropoxy)pyrrolidine hydrochloride is 1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(2-Methylpropoxy)pyrrolidine hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 179.69 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Pyrrolidines, including derivatives like 3-(2-Methylpropoxy)pyrrolidine hydrochloride, are crucial in synthesizing various heterocyclic compounds. They have applications in medicine as well as in industrial sectors such as dyes and agrochemicals. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, showcasing their significance in organic chemistry and potential industrial applications (Żmigrodzka et al., 2022).

Development of Biologically Active Molecules

  • The structure of pyrrolidin-2-ones, closely related to 3-(2-Methylpropoxy)pyrrolidine hydrochloride, is found in many natural products and biologically active molecules. This makes them significant in pharmaceutical research for developing new medicinal compounds. Rubtsova et al. (2020) highlighted the synthesis of various pyrrolidin-2-ones derivatives and their potential in creating new drugs with improved biological activities (Rubtsova et al., 2020).

Agricultural and Medicinal Applications

  • Ghelfi et al. (2003) demonstrated the use of pyrrolidine derivatives in creating compounds useful for agrochemical and medicinal applications. Their study involved the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, underlining the versatility of pyrrolidine derivatives in various sectors (Ghelfi et al., 2003).

Potential Anti-Inflammatory and Analgesic Agents

  • Pyrrolidin-2-ones, related to 3-(2-Methylpropoxy)pyrrolidine hydrochloride, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Ikuta et al. (1987) researched a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, identifying compounds with significant anti-inflammatory activities and reduced side effects compared to existing drugs (Ikuta et al., 1987).

Anti-Microbial and Anti-Fungal Properties

  • Masila et al. (2020) explored the synthesis of pyrrolidine derivatives for their anti-microbial and anti-fungal properties. This study is a testament to the broad application of pyrrolidine derivatives in developing new pharmaceutical compounds (Masila et al., 2020).

Safety And Hazards

The safety information for 3-(2-Methylpropoxy)pyrrolidine hydrochloride includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(2-methylpropoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVXGCMGRGHRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylpropoxy)pyrrolidine hydrochloride
Reactant of Route 2
3-(2-Methylpropoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Methylpropoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Methylpropoxy)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Methylpropoxy)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(2-Methylpropoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.